molecular formula C6Br2Cl4 B6597471 1,2-dibromo-3,4,5,6-tetrachlorobenzene CAS No. 13074-97-0

1,2-dibromo-3,4,5,6-tetrachlorobenzene

Cat. No.: B6597471
CAS No.: 13074-97-0
M. Wt: 373.7 g/mol
InChI Key: PQOCMOTZTWVPTQ-UHFFFAOYSA-N
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Description

1,2-dibromo-3,4,5,6-tetrachlorobenzene is a halogenated aromatic compound with the molecular formula C6Br2Cl4. It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring. This compound is known for its high molecular weight of 373.68 g/mol and a melting point of 251-252°C .

Scientific Research Applications

1,2-dibromo-3,4,5,6-tetrachlorobenzene has several applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-dibromo-3,4,5,6-tetrachlorobenzene can be synthesized through the bromination of 1,2,3,4,5,6-hexachlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and chlorine compounds, ensuring safety and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-dibromo-3,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,4,5,6-tetrachlorobenzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The pathways involved may include the activation or inhibition of specific enzymes, resulting in various biochemical effects .

Comparison with Similar Compounds

Comparison: 1,2-dibromo-3,4,5,6-tetrachlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. Compared to hexachlorobenzene, it has a higher reactivity due to the presence of bromine atoms. In contrast to tetrachlorobenzene, it exhibits different substitution patterns and reactivity. The presence of multiple halogen atoms makes it a valuable compound for studying halogenated aromatic chemistry .

Properties

IUPAC Name

1,2-dibromo-3,4,5,6-tetrachlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOCMOTZTWVPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149020
Record name Benzene, dibromotetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109710-40-9, 13074-97-0
Record name Benzene, dibromotetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, dibromotetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIBROMO-3,4,5,6-TETRACHLORO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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